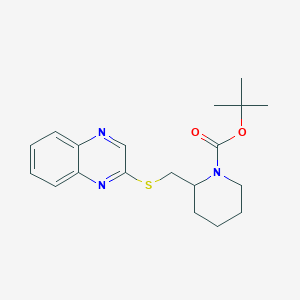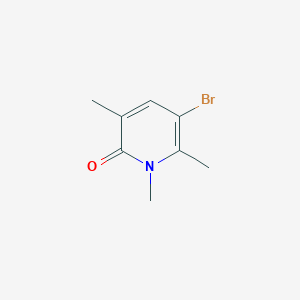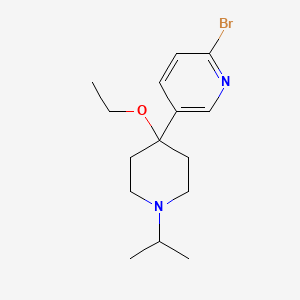
Cyclobutene, 2-propenylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutene, 2-propenylidene- is an organic compound with the molecular formula C₇H₈. It is a derivative of cyclobutene, characterized by the presence of a propenylidene group attached to the cyclobutene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutene, 2-propenylidene- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes. For instance, the reaction between an aryl alkyne and an acrylate in the presence of a catalyst such as indium trifluoroacetylacetonate and trimethylsilyl bromide can yield cyclobutene derivatives. Another method involves the thermal conversion of diallenes in the crystalline state, which provides a high yield of the desired product.
Industrial Production Methods: Industrial production of cyclobutene, 2-propenylidene- typically involves large-scale cycloaddition reactions under controlled conditions. The use of templates and post-cyclization reactions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutene, 2-propenylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutene, 2-propenylidene- into cyclobutane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutene, 2-propenylidene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and macrocycles.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: Cyclobutene, 2-propenylidene- is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of cyclobutene, 2-propenylidene- involves its ability to participate in cycloaddition reactions, forming new carbon-carbon bonds. The compound’s strained ring structure makes it highly reactive, allowing it to undergo various transformations. Molecular targets and pathways include the formation of π-conjugated systems and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Cyclobutene, 2-propenylidene- can be compared with other similar compounds such as:
Cyclobutene: A simpler structure without the propenylidene group.
Cyclobutadiene: A highly reactive four-membered ring with alternating double bonds.
Cyclobutane: A saturated four-membered ring without double bonds.
Uniqueness: Cyclobutene, 2-propenylidene- is unique due to its combination of a strained cyclobutene ring and a propenylidene group, which imparts distinct reactivity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
52097-85-5 |
|---|---|
Molekularformel |
C7H8 |
Molekulargewicht |
92.14 g/mol |
IUPAC-Name |
(3E)-3-prop-2-enylidenecyclobutene |
InChI |
InChI=1S/C7H8/c1-2-4-7-5-3-6-7/h2-5H,1,6H2/b7-4- |
InChI-Schlüssel |
USDJJNZZCBONHN-DAXSKMNVSA-N |
Isomerische SMILES |
C=C/C=C/1\CC=C1 |
Kanonische SMILES |
C=CC=C1CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)



![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)



![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)


